molecular formula C17H16 B14627373 Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- CAS No. 58978-24-8

Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-

Cat. No.: B14627373
CAS No.: 58978-24-8
M. Wt: 220.31 g/mol
InChI Key: XGYKHILRTXYMMQ-UHFFFAOYSA-N
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Description

Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)-: is an organic compound with a complex structure that includes both phenylethenyl and propenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- typically involves the reaction of benzene with appropriate alkenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethenyl chloride and 2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction, and the process is often optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the phenylethenyl and propenyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids such as benzoic acid derivatives.

    Reduction: Saturated hydrocarbons with reduced double bonds.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The phenylethenyl and propenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropene: Similar structure but lacks the additional phenylethenyl group.

    Styrene: Contains a phenylethenyl group but lacks the propenyl group.

    Allylbenzene: Contains a propenyl group but lacks the phenylethenyl group.

Uniqueness

Benzene, 1-(1-phenylethenyl)-2-(2-propenyl)- is unique due to the presence of both phenylethenyl and propenyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

Properties

CAS No.

58978-24-8

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1-(1-phenylethenyl)-2-prop-2-enylbenzene

InChI

InChI=1S/C17H16/c1-3-9-16-12-7-8-13-17(16)14(2)15-10-5-4-6-11-15/h3-8,10-13H,1-2,9H2

InChI Key

XGYKHILRTXYMMQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C(=C)C2=CC=CC=C2

Origin of Product

United States

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